![molecular formula C16H35NO6P2 B3820605 2,2-bis[di(propan-2-yloxy)phosphoryl]-N,N-dimethylethenamine](/img/structure/B3820605.png)
2,2-bis[di(propan-2-yloxy)phosphoryl]-N,N-dimethylethenamine
描述
2,2-bis[di(propan-2-yloxy)phosphoryl]-N,N-dimethylethenamine is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes two di(propan-2-yloxy)phosphoryl groups attached to a dimethylethenamine backbone. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various synthetic and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis[di(propan-2-yloxy)phosphoryl]-N,N-dimethylethenamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of di(propan-2-yloxy)phosphoryl chloride with N,N-dimethylethenamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at a specific temperature, often around room temperature, for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is monitored using advanced analytical techniques, such as gas chromatography and mass spectrometry, to ensure the desired product is obtained with high yield and purity.
化学反应分析
Types of Reactions
2,2-bis[di(propan-2-yloxy)phosphoryl]-N,N-dimethylethenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the di(propan-2-yloxy)phosphoryl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphines. Substitution reactions result in the formation of various substituted derivatives of the original compound.
科学研究应用
2,2-bis[di(propan-2-yloxy)phosphoryl]-N,N-dimethylethenamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2,2-bis[di(propan-2-yloxy)phosphoryl]-N,N-dimethylethenamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s phosphoryl groups can interact with biological molecules, influencing enzyme activity and cellular processes.
相似化合物的比较
2,2-bis[di(propan-2-yloxy)phosphoryl]-N,N-dimethylethenamine can be compared with other similar compounds, such as:
2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl: This compound also contains di(propan-2-yloxy)phosphoryl groups but has a different backbone structure, leading to distinct chemical properties and applications.
2,2-bis[di(propan-2-yloxy)phosphoryl]-N-(4-trifluoromethyl)phenylacetamide: This compound has a similar phosphoryl group arrangement but differs in the substituents on the nitrogen atom, resulting in different reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups and backbone structure, which imparts unique chemical properties and makes it valuable for a wide range of applications.
属性
IUPAC Name |
2,2-bis[di(propan-2-yloxy)phosphoryl]-N,N-dimethylethenamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35NO6P2/c1-12(2)20-24(18,21-13(3)4)16(11-17(9)10)25(19,22-14(5)6)23-15(7)8/h11-15H,1-10H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABLCYWCUOZMRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(=CN(C)C)P(=O)(OC(C)C)OC(C)C)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35NO6P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


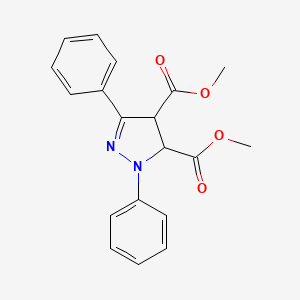
![[6-Methyl-2-(2-phenylethyl)pyridin-3-yl] adamantane-1-carboxylate;hydrochloride](/img/structure/B3820536.png)
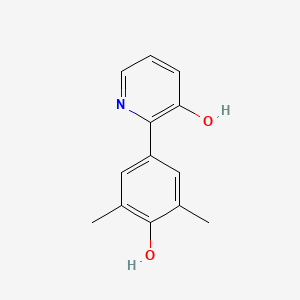
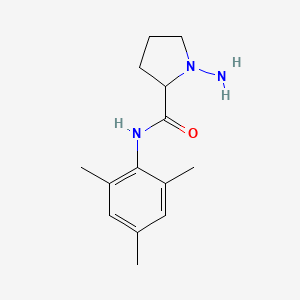
![1-(3,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B3820558.png)
![1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B3820564.png)
![1-[2-(4-methoxyphenyl)ethyl]-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B3820572.png)
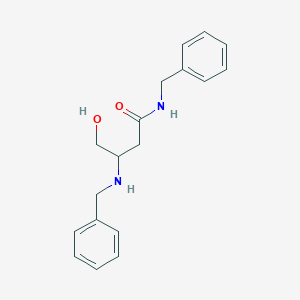
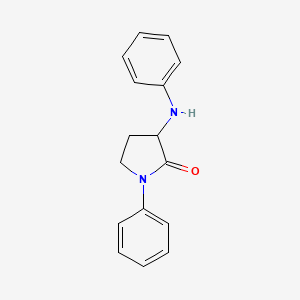
![(E)-but-2-enedioic acid;N-[[1-(2,4,6-trimethylphenyl)pyrrol-2-yl]methyl]cyclohexanamine](/img/structure/B3820588.png)
![N-[(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-N-ethylethanamine](/img/structure/B3820613.png)
![diethyl {[acetyl(methyl)amino]methyl}phosphonate](/img/structure/B3820615.png)
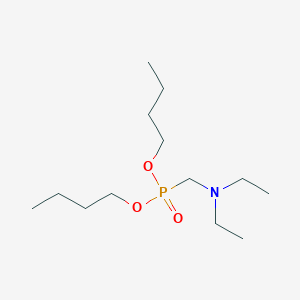
![Methyl 1-[[ethoxy(methyl)phosphoryl]methyl]pyrrolidine-2-carboxylate](/img/structure/B3820629.png)
